Physicochemical properties of (R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
Physicochemical properties of (R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
An In-Depth Technical Guide to (R)-1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride
Introduction
(R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a chiral organic compound of significant interest to the pharmaceutical and chemical synthesis industries. As a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, it serves as a versatile chiral building block. The pyrrolidine scaffold is a core structural motif in numerous natural products and pharmacologically active molecules, including several nootropic agents of the racetam class[1][2].
The stereochemistry at the C2 position, fixed in the (R)-configuration, makes this compound particularly valuable for the enantioselective synthesis of complex molecular targets. The presence of a reactive chloromethyl group and a stable N-benzyl protecting group allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive technical overview of its physicochemical properties, analytical characterization, a representative synthetic pathway, and crucial safety protocols, designed for researchers, chemists, and drug development professionals.
Section 1: Chemical Identity and Structure
The fundamental identity of a chemical reagent is the cornerstone of its application. The structural features of (R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride—namely the stereocenter, the reactive alkyl chloride, and the tertiary amine salt—dictate its chemical behavior and potential applications.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride | [3] |
| CAS Number | 60169-71-3; 1226950-67-9 | [3][4][5] |
| Molecular Formula | C₁₂H₁₇Cl₂N | [3] |
| Molecular Weight | 246.17 g/mol | [3] |
| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl | [3] |
| InChI Key | XNVJXDMTKSJNEA-UHFFFAOYSA-N | [3] |
| Synonyms | (R)-1-Benzyl-2-chloromethylpyrrolidine HCl |[3][4] |
Chemical Structure:
Figure 1: 2D Structure of (R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
Section 2: Physicochemical and Stability Data
Understanding the physical properties of the compound is critical for its proper handling, storage, and use in reactions. These properties are largely dictated by the molecule's structure, including its salt form which typically imparts higher melting points and different solubility profiles compared to the free base.
Table 2: Physicochemical Properties
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Molecular Weight | 246.17 g/mol | As the hydrochloride salt. | [3] |
| Molecular Weight (Free Base) | 209.72 g/mol | For the non-salt form, C₁₂H₁₆ClN. | [4] |
| Calculated LogP | 2.8898 | For the free base; indicates moderate lipophilicity. | [4] |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | For the free base. | [4] |
| Melting Point | Not available | A structural isomer, N-(2-chlorobenzyl)-pyrrolidine HCl, has a reported melting point of 170°C, suggesting the target compound is a solid at room temperature. | [6] |
| Solubility | Not specified | As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents. |
| Appearance | Not specified | Typically expected to be a white to off-white crystalline solid or powder. | |
Stability and Storage
Proper storage is essential to maintain the integrity of the compound. Based on safety data for structurally related chemicals, the following conditions are recommended:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Atmosphere: For long-term stability, particularly of the free base, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation.[7]
-
Temperature: Some suppliers recommend refrigerated storage (2-8°C).[8]
Section 3: Synthesis and Purification Workflow
While multiple synthetic routes may exist, a common and logical approach for preparing the title compound involves a three-step process starting from the commercially available chiral precursor, (R)-1-benzyl-2-pyrrolidinemethanol. This method ensures retention of the critical stereochemistry.
Proposed Synthetic Pathway
The workflow is designed to first convert the primary alcohol to a more reactive leaving group (a mesylate), which is then displaced by a chloride ion, followed by salt formation.
Caption: Proposed synthetic workflow for the target compound.
Exemplary Experimental Protocol
Step 1: Mesylation of (R)-1-Benzyl-2-pyrrolidinemethanol
-
Dissolve (R)-1-benzyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate intermediate.
Step 2: Synthesis of (R)-1-Benzyl-2-(chloromethyl)pyrrolidine (Free Base)
-
Dissolve the crude mesylate from Step 1 in acetone.
-
Add lithium chloride (3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC or HPLC.
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel to obtain the pure free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M solution) dropwise with stirring.
-
A precipitate will form. Continue addition until the solution becomes slightly acidic.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Section 4: Analytical Quality Control
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final product. A multi-technique approach ensures a comprehensive characterization.[9]
Caption: Standard analytical workflow for quality control.
Recommended Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure of the molecule.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a ¹H NMR spectrum to identify all proton environments and their couplings.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.
-
If necessary, perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) for unambiguous signal assignment.[9]
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and obtain fragmentation data supporting the structure.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.
-
Observe the mass-to-charge ratio (m/z) corresponding to the molecular ion of the free base ([M+H]⁺). The pyrrolidine ring is known to produce characteristic fragment ions.[9]
-
3. High-Performance Liquid Chromatography (HPLC) for Purity
-
Objective: To determine the chemical purity of the compound.
-
Protocol:
-
Column: Use a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: Set to a standard rate, typically 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the benzyl group absorbs, typically around 220-260 nm.[10]
-
Analysis: Calculate purity based on the relative area percentage of the main peak.
-
4. Chiral HPLC for Enantiomeric Purity
-
Objective: To confirm the enantiomeric excess (% ee) of the (R)-enantiomer.[11]
-
Protocol:
-
Column: Use a specialized chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: Employ an isocratic mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar system.
-
Analysis: Inject the sample and compare the retention time to a racemic or (S)-isomer standard if available. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
-
Section 5: Safety, Handling, and Storage
Given its structure as an alkyl chloride and an amine salt, (R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride requires careful handling. The safety profile can be inferred from related compounds like benzyl chloride (a known lachrymator and alkylating agent) and various pyrrolidine derivatives.[12][13]
Table 3: GHS Hazard and Precautionary Information (Anticipated)
| Category | Statement | Source(s) |
|---|---|---|
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[12] |
Standard Operating Procedures (SOPs)
1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If aerosols or dusts are generated, a respirator may be required.
2. Handling and Emergency Procedures
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[8]
-
In case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician.[8]
-
In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
In case of Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
(R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a high-value chiral intermediate with well-defined structural features. Its utility in asymmetric synthesis is predicated on its high chemical and enantiomeric purity. The protocols and data presented in this guide—covering its fundamental properties, a reliable synthetic strategy, comprehensive analytical characterization, and essential safety measures—provide the necessary framework for its effective and safe utilization in a research and development setting. Adherence to these technical guidelines is crucial for achieving reproducible results and ensuring laboratory safety.
References
-
PubChem. Pyrrolidine, 1-benzyl-2-chloromethyl-, hydrochloride. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet for (S)-1-Benzyl-pyrrolidine-3-carboxylic acid. [Link]
-
NextSDS. (2R)-1-benzyl-2-(chloromethyl)pyrrolidine(SALTDATA: HCl). [Link]
-
PrepChem.com. Synthesis of N-(2-chlorobenzyl)-pyrrolidine. [Link]
-
Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 23–34. [Link]
-
Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Wikipedia. Benzyl chloride. [Link]
-
Semantic Scholar. Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. [Link]
-
JOCPR. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine, 1-benzyl-2-chloromethyl-, hydrochloride | C12H17Cl2N | CID 3042641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1226950-67-9 Cas No. | 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride | Matrix Scientific [matrixscientific.com]
- 6. prepchem.com [prepchem.com]
- 7. (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 1187931-23-2 [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. agilent.com [agilent.com]
- 10. jocpr.com [jocpr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Benzyl chloride - Wikipedia [en.wikipedia.org]
